molecular formula C15H16N2OS B8459093 N-(4-Phenoxyphenethyl)thiourea CAS No. 832099-30-6

N-(4-Phenoxyphenethyl)thiourea

Cat. No. B8459093
M. Wt: 272.4 g/mol
InChI Key: BMKOTUYNZNCGDG-UHFFFAOYSA-N
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Patent
US07718671B2

Procedure details

This compound is prepared via a method analogous to the method for preparation of N-(3-benzyloxyphenyl)thiourea using 4-phenoxyphenethylamine as the starting material. 1H NMR (CDCl3, δ): 2.92 (t, J=6.9 Hz, 2H), 3.31-3.90 (m, 2H), 5.65 (s, 2H), 5.85-6.16 (m, 1H), 6.97-7.04 (m, 4H), 7.11-7.15 (m, 1H), 7.19 (d, J=7.4 Hz, 2H), 7.36 (t, J=7.8 Hz, 2H); LCMS (M+1): 273
Name
N-(3-benzyloxyphenyl)thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C([NH:15][C:16](N)=[S:17])C=CC=1)C1C=CC=CC=1.[O:19]([C:26]1[CH:34]=[CH:33][C:29]([CH2:30][CH2:31][NH2:32])=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[O:19]([C:26]1[CH:27]=[CH:28][C:29]([CH2:30][CH2:31][NH:32][C:16]([NH2:15])=[S:17])=[CH:33][CH:34]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
N-(3-benzyloxyphenyl)thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(CCN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(CCNC(=S)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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